

Crystal structure of 2-(4-Chlorophenyl)indolizine-3-carbaldehyde

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)indolizine-3-carbaldehyde
CAS No.: 558424-57-0
Cat. No.: B1608764

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An In-depth Technical Guide to the Crystal Structure of a 2-Phenylindolizine-3-carbaldehyde Derivative

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the crystal structure of a prominent derivative of the indolizine scaffold, 2-Phenylindolizine-3-carbaldehyde (4-phenylthiazol-2-yl)hydrazone hydrobromide monohydrate. Due to the absence of published crystallographic data for **2-(4-Chlorophenyl)indolizine-3-carbaldehyde**, this closely related analog is presented to offer valuable structural insights for researchers in medicinal chemistry and materials science.

Introduction: The Significance of the Indolizine Core

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community. As structural isomers of the well-known indole nucleus, indolizines exhibit a wide array of pharmacological and photophysical

properties. Their unique 10- π electron aromatic system, comprising a fused pyridine and pyrrole ring, imparts distinct chemical reactivity and biological activity, making them attractive scaffolds for drug discovery and the development of functional materials.

Synthesis and Crystallization: A Pathway to Structural Elucidation

The journey to understanding the three-dimensional architecture of a molecule begins with its synthesis and subsequent crystallization. The title compound, a hydrazone derivative of 2-phenylindolizine-3-carbaldehyde, provides a compelling case study in the strategic chemical manipulations required to obtain high-quality single crystals suitable for X-ray diffraction analysis.

Synthesis of the Parent Aldehyde and its Hydrazone Derivative

The synthesis of the parent 2-phenylindolizine-3-carbaldehyde is typically achieved through established methods for indolizine synthesis, often involving a 1,3-dipolar cycloaddition reaction. The subsequent formation of the (4-phenylthiazol-2-yl)hydrazone is a condensation reaction between the aldehyde and the corresponding hydrazine, a common strategy to introduce further functional complexity and to facilitate crystallization.

Experimental Protocol: Synthesis and Crystallization

- **Synthesis of 2-Phenylindolizine-3-carbaldehyde:** A mixture of the appropriate pyridinium ylide and an α,β -unsaturated aldehyde is refluxed in a suitable solvent to yield the indolizine core.
- **Formation of the Hydrazone:** 2-Phenylindolizine-3-carbaldehyde is reacted with (4-phenylthiazol-2-yl)hydrazine in an acidic medium to promote the condensation reaction.
- **Crystallization:** Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified hydrazone derivative in an appropriate solvent system.

The rationale behind derivatizing the parent aldehyde to its hydrazone for crystallographic studies often lies in the enhanced planarity and intermolecular interactions that the extended

conjugated system of the hydrazone can provide, which can lead to more ordered crystal packing.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The core of this technical guide is the detailed analysis of the single-crystal X-ray diffraction data obtained for 2-Phenylindolizine-3-carbaldehyde (4-phenylthiazol-2-yl)hydrazone hydrobromide monohydrate[1].

Crystallographic Data

The fundamental parameters defining the crystal lattice and the conditions of the X-ray diffraction experiment are summarized in the table below.

Parameter	Value[1]
Chemical Formula	C ₂₄ H ₁₉ N ₄ S ⁺ ·Br ⁻ ·H ₂ O
Formula Weight	493.42
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	6.1679 (12)
b (Å)	11.1657 (18)
c (Å)	32.640 (4)
β (°)	91.708 (2)
Volume (Å ³)	2246.9 (6)
Z	4
Temperature (K)	298 (2)
Radiation	Mo Kα
R-factor	0.066
wR-factor	0.155

Table 1: Crystallographic data for 2-Phenylindolizine-3-carbaldehyde (4-phenylthiazol-2-yl)hydrazone hydrobromide monohydrate.

Molecular Geometry and Conformation

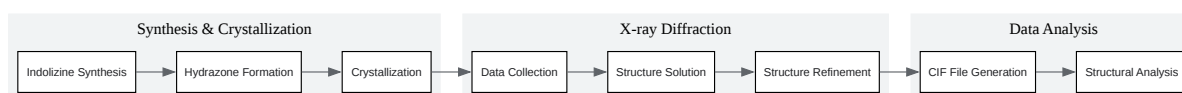
The crystal structure reveals a nearly planar conformation for the core of the molecule, encompassing the thiazole and indolizine ring systems connected by the N-N=C bridge[1]. This planarity is a key feature, as it facilitates π - π stacking interactions and the formation of an extended conjugated system, which can influence the material's electronic and photophysical properties. The planarity is a direct consequence of the sp² hybridization of the atoms involved in the conjugated system.

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by a network of hydrogen bonds and other non-covalent interactions. The component ions and water molecules are linked by N—H···O, N—H···Br, and O—H···Br hydrogen bonds[1]. Additionally, weaker C—H···O, C—H···N, and C—H···π interactions contribute to the overall stability of the crystal lattice, forming chains along the a-axis[1]. The presence of a water molecule in the crystal lattice plays a crucial role in mediating these hydrogen bonding networks.

Visualizations

To aid in the conceptualization of the molecular structure and experimental workflow, the following diagrams are provided.



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